

A Comparative Guide to the Cytotoxicity of Dp44mT and Triapine in Cancer Cells

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Compound of Interest

Compound Name: Dp44mT

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This guide provides an objective comparison of the cytotoxic properties of two notable anti-cancer thiosemicarbazone compounds: **Dp44mT** (di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone) and Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone). The information presented is supported by experimental data to assist in research and development decisions.

Mechanisms of Action: A Tale of Two Chelators

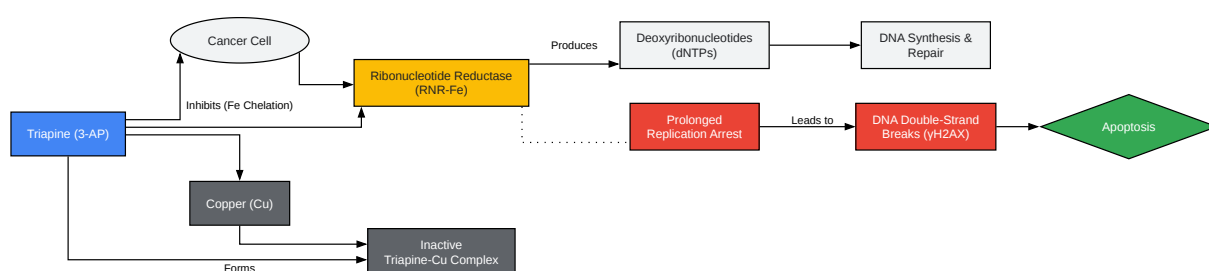
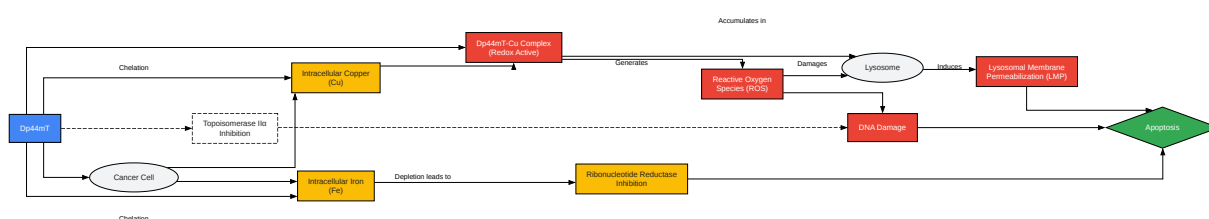
While both **Dp44mT** and Triapine are metal chelators, their downstream cytotoxic effects diverge significantly.

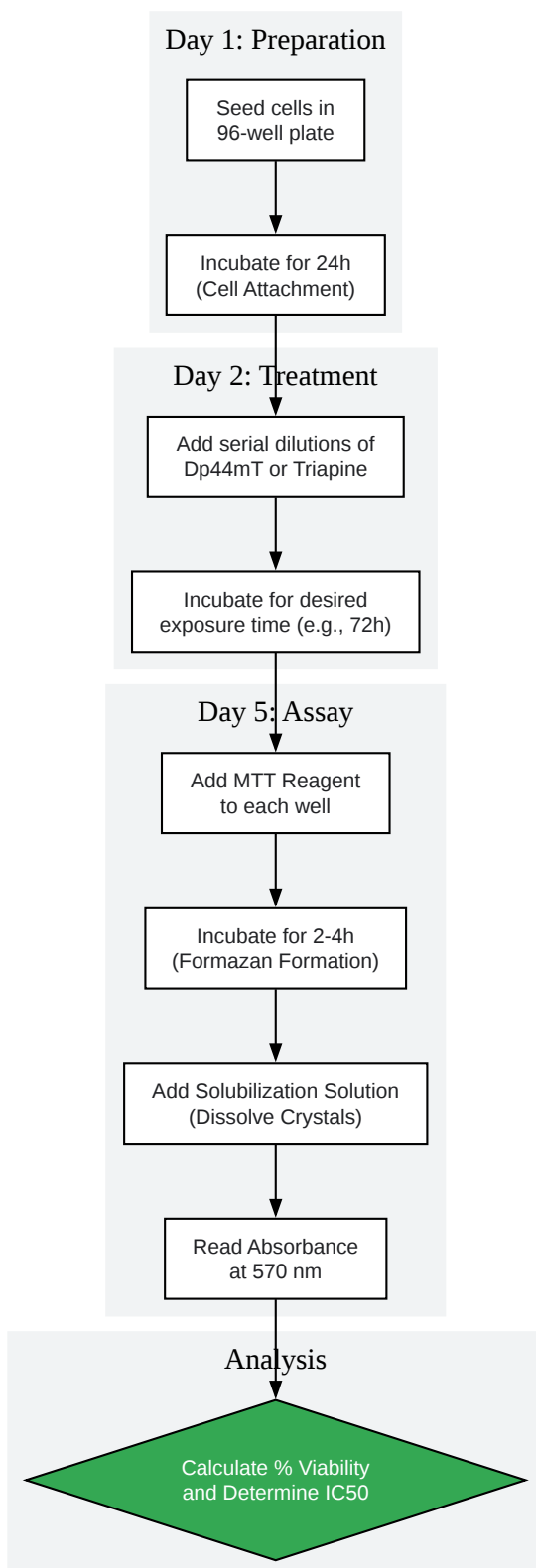
Dp44mT: A Multi-pronged Attack

Dp44mT is a potent and selective anti-cancer agent that exerts its cytotoxicity through several mechanisms.^{[1][2]} It acts as a powerful iron chelator, leading to the inhibition of iron-dependent enzymes and inducing a G1/S phase cell cycle arrest.^{[2][3]} A key feature of **Dp44mT**'s action is its interaction with copper. The **Dp44mT**-copper complex is highly redox-active, leading to the generation of reactive oxygen species (ROS).^[1] This process is central to its mechanism, causing significant cellular damage.^{[1][4]}

Furthermore, **Dp44mT** and its copper complex accumulate in lysosomes.^[1] This accumulation disrupts lysosomal membrane integrity, leading to the release of cathepsins into the cytosol and

triggering the lysosomal pathway of apoptosis.[1][5] Some studies have also suggested that **Dp44mT** can induce DNA double-strand breaks and may act as a selective inhibitor of topoisomerase II α , further contributing to its cell-killing ability.[2] However, other studies have found no evidence to support the inhibition of topoisomerase II α as a primary mechanism.[6][7]





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